molecular formula C10H16O B3415778 (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol CAS No. 374898-56-3

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Cat. No.: B3415778
CAS No.: 374898-56-3
M. Wt: 152.23 g/mol
InChI Key: NXQRWDARQUYASW-ULKQDVFKSA-N
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Description

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is 152.120115130 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

374898-56-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-enyl]methanol

InChI

InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/t8-,9+,10?

InChI Key

NXQRWDARQUYASW-ULKQDVFKSA-N

SMILES

C1CC2C(C2CO)CCC=C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC=C1

Canonical SMILES

C1CC2C(C2CO)CCC=C1

Origin of Product

United States

Foundational & Exploratory

1H and 13C NMR characterization of bicyclo[6.1.0]non-4-ene-9-methanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereochemical Elucidation of Bicyclo[6.1.0]non-4-ene-9-methanol Isomers

Executive Summary

The characterization of bicyclo[6.1.0]non-4-ene-9-methanol (CAS: 374898-56-3) presents a unique analytical challenge due to the conformational flexibility of the eight-membered cyclooctene ring fused to a rigid cyclopropane moiety. This scaffold serves as a critical precursor for bioorthogonal reagents (e.g., BCN - Bicyclononyne), making the precise assignment of endo (syn) and exo (anti) stereochemistry vital for reaction kinetics and biological stability.

This guide provides a definitive protocol for distinguishing these isomers using high-field 1H and 13C NMR. By leveraging specific scalar coupling constants (


) and Nuclear Overhauser Effect (NOE) correlations, researchers can unequivocally assign the relative stereochemistry of the hydroxymethyl substituent.

Structural Context & Synthetic Origin

To interpret the NMR data accurately, one must understand the origin of the isomers. The synthesis typically involves the Rh(II)-catalyzed cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate, yielding a mixture of ethyl esters.

  • The Isomers:

    • Exo (Anti): The hydroxymethyl group points away from the eight-membered ring. This is generally the thermodynamically favored product (often >90% after epimerization).

    • Endo (Syn): The hydroxymethyl group points towards the eight-membered ring. This isomer is often kinetically formed but suffers from transannular steric repulsion.

  • Conformational Dynamics: The cyclooctene ring exists in a dynamic equilibrium (boat-chair/twist-boat), which can broaden NMR signals at room temperature. High-resolution scans may require slight heating (300-310 K) to sharpen multiplets.

Experimental Protocol

Sample Preparation
  • Solvent:

    
     (Chloroform-d) is standard. For resolution of overlapping methylene protons, 
    
    
    
    (Benzene-d6) is recommended due to its ability to induce aromatic solvent-induced shifts (ASIS).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz recommended)
ExperimentPulse SequenceScans (NS)Key ParameterPurpose
1H 1D zg3016D1 = 2.0sQuantitative integration and coupling analysis.
13C 1D zgpg30512-Carbon count and symmetry verification.
COSY cosygpppqf8-Tracing the spin system from H9 to H1/H8.
HSQC hsqcedetgpsp8multiplicity editingDistinguish

(inverted) from

(upright).
NOESY noesygpphp16Mixing time = 500msCrucial: Spatial proximity for stereochemistry.

1H NMR Characterization Strategy

The distinction between endo and exo relies on three diagnostic regions.[1]

The Diagnostic Signals
  • The Bridge Proton (H9):

    • Located on the cyclopropane ring, this proton is the most shielded (highest field) methine.

    • Exo-Isomer: Typically appears at 0.6 – 0.9 ppm . The coupling constant

      
       is generally smaller (~2-5 Hz) due to the trans-bisected geometry.
      
    • Endo-Isomer: Typically deshielded relative to the exo form (0.9 – 1.2 ppm ) due to anisotropy from the eight-membered ring.

      
       is larger (~5-9 Hz).
      
  • The Hydroxymethyl Group (

    
    ): 
    
    • Appears as a doublet (or dd) around 3.4 – 3.7 ppm .

    • Differentiation: In the endo isomer, these protons may show magnetic non-equivalence (AB system) if the rotation is restricted by the ring, whereas the exo isomer typically displays a cleaner doublet.

  • The Olefinic Protons (H4/H5):

    • Located at 5.4 – 5.7 ppm .

    • While chemical shifts are similar, the endo isomer often causes a slight distortion or broadening of these peaks due to transannular proximity, though this is less reliable than H9 analysis.

13C NMR Signatures
  • Symmetry: Both isomers possess a plane of symmetry (assuming rapid ring flipping), resulting in only 6 unique carbon signals for the skeleton + 1 for the methanol carbon.

    • C9 (Cyclopropyl methine): High field (15–25 ppm).

    • C4/C5 (Olefin): 129–132 ppm.

    • 
      : 65–68 ppm.
      

Stereochemical Assignment Workflow (Logic Map)

The following diagram illustrates the decision matrix for assigning the stereochemistry based on spectral data.

NMR_Assignment_Logic Start Purified Isomer (1H NMR Spectrum) Check_H9 Analyze H9 Signal (0.5 - 1.2 ppm) Start->Check_H9 Coupling Measure J(H1-H9) Coupling Constant Check_H9->Coupling Exo_Path Small J (~4 Hz) Shielded H9 Coupling->Exo_Path Low J Endo_Path Large J (~8 Hz) Deshielded H9 Coupling->Endo_Path High J NOESY Run 2D NOESY (Mixing Time: 500ms) NOE_Exo NOE: H9 ↔ H4/H5 (Olefin) (Bridge H points to ring) NOESY->NOE_Exo Confirm Exo NOE_Endo NOE: CH2OH ↔ H4/H5 (Hydroxymethyl points to ring) NOESY->NOE_Endo Confirm Endo Exo_Path->NOESY Endo_Path->NOESY Result_Exo Conclusion: EXO Isomer (Anti) NOE_Exo->Result_Exo Result_Endo Conclusion: ENDO Isomer (Syn) NOE_Endo->Result_Endo

Caption: Decision tree for stereochemical assignment using scalar coupling and NOE correlations.

Comparative Data Table

The following table summarizes the expected chemical shifts based on literature for bicyclo[6.1.0]non-4-ene derivatives [1, 2].

PositionProton (H)Carbon (C)MultiplicityDiagnostic Note
9 (Bridge)0.65 (Exo) / 1.10 (Endo)~22.0mPrimary Indicator. Exo is shielded.
1, 8 (Bridgehead)1.10 – 1.40~26.0mOverlaps with ring methylenes.
2, 3, 6, 7 2.00 – 2.40~28.0mComplex multiplets due to ring flipping.
4, 5 (Olefin)5.50 – 5.65~130.0mZ-alkene geometry.
10 (

)
3.45 – 3.60~66.5d (

)
Chemical shift varies with concentration (H-bonding).[2]

Critical Analysis & Troubleshooting

The "Symmetry Trap"

In the 13C NMR, if you observe more than 7 signals (excluding solvent), your sample is likely a mixture of isomers.

  • Solution: Perform a quantitative 13C NMR (long D1, inverse gated decoupling) to integrate the signals. If you see pairs of signals with unequal intensity (e.g., 90:10 ratio), the minor peaks belong to the endo isomer.

NOE Interpretation

The most robust proof is the NOE between the bridge substituent and the eight-membered ring.

  • Exo Isomer: The H9 proton is on the "concave" face, pointing towards the olefin. You should see a strong NOE cross-peak between H9 and H4/H5 .

  • Endo Isomer: The

    
     group is pointing towards the olefin. You should see an NOE cross-peak between the hydroxymethyl protons and H4/H5 .
    
Reaction Monitoring

When synthesizing this molecule via reduction of the ester, the endo-ester can be epimerized to the exo-ester using base (KOtBu) prior to reduction [2]. This is a critical process step. If your NMR shows a 50/50 mixture, the epimerization step was likely skipped or insufficient.

References

  • Dommerholt, J. et al. (2014). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link (Note: Describes the BCN alkyne analogs, providing foundational shift data for the bicyclic system).

  • Taylor, M. T. et al. (2011). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. Journal of Organic Chemistry. Link

  • Rady, T. et al. (2021).[3][4] Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances. Link

  • Merbouh, N. et al. (2020).[1][4] Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance.[1] SFU Summit. Link (General reference for Endo/Exo NMR distinction logic).

Sources

Methodological & Application

Application Notes and Protocols: (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chiral Scaffold with Untapped Potential

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is a fascinating and versatile chiral building block in the landscape of complex organic synthesis. Its unique three-dimensional structure, characterized by a strained bicyclic system containing a cyclopropane fused to a cyclooctene ring, imparts a distinct reactivity profile that can be harnessed for the construction of intricate molecular architectures. While its primary and most documented application lies in its role as a key precursor to the widely used bioorthogonal reagent, bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH), the synthetic potential of the parent alkene remains a fertile ground for exploration.

This comprehensive guide will delve into the established synthesis of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol, its critical application in the preparation of BCN-OH for bioconjugation, and explore its potential in other areas of complex organic synthesis, including stereoselective transformations and ring-opening reactions. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chiral scaffold.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.24 g/mol [1]
CAS Number 374898-56-3[1]
Appearance Not widely reported, likely an oil or low-melting solid
Purity Typically >95%[1]
Storage Store at -20°C for long-term stability

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol. Work should be conducted in a well-ventilated fume hood.

Core Application: A Gateway to Bioorthogonal Chemistry

The most significant and well-documented application of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is its role as the immediate precursor to the syn isomer of BCN-OH, a cornerstone of strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. The inherent ring strain of the cyclooctyne in BCN allows for rapid and specific reactions with azides without the need for a cytotoxic copper catalyst, making it an invaluable tool for labeling and tracking biomolecules in living systems.

Synthetic Pathway to BCN-OH

The synthesis of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol and its subsequent conversion to BCN-OH is a multi-step process that begins with the readily available 1,5-cyclooctadiene. The key steps involve a diastereoselective cyclopropanation, separation of diastereomers (or epimerization), reduction, and finally, a bromination/dehydrobromination sequence to install the alkyne functionality.

BCN_Synthesis COD 1,5-Cyclooctadiene Ester_mix syn/anti Ester Mixture COD->Ester_mix Cyclopropanation EDA Ethyl Diazoacetate EDA->Ester_mix Rh_cat Rh₂(OAc)₄ Rh_cat->Ester_mix syn_Ester syn-Ester Ester_mix->syn_Ester Chromatographic Separation Alkene_alcohol (Z,1R,8S,9R)-Bicyclo[6.1.0]non- 4-ene-9-methanol syn_Ester->Alkene_alcohol Reduction LAH LiAlH₄ LAH->Alkene_alcohol BCN_OH BCN-OH Alkene_alcohol->BCN_OH Alkyne Formation Bromination 1. Br₂ 2. Base Bromination->BCN_OH

Caption: Synthetic workflow from 1,5-cyclooctadiene to BCN-OH.

Protocol 1: Synthesis of Ethyl (1R,8S,9S)-bicyclo[6.1.0]non-4-ene-9-carboxylate (syn-Ester)

This protocol outlines the initial cyclopropanation of 1,5-cyclooctadiene, which typically yields a mixture of syn and anti diastereomers.

Materials:

  • 1,5-Cyclooctadiene (COD)

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of Rh₂(OAc)₄ (0.1-0.5 mol%) in anhydrous DCM under an inert atmosphere, add 1,5-cyclooctadiene (1.0 eq).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at room temperature over several hours using a syringe pump. The slow addition is crucial to minimize the formation of diethyl maleate and fumarate.

  • Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography, eluting with a gradient of hexanes and ethyl acetate to separate the syn and anti diastereomers. The syn isomer is typically the more polar of the two.

Causality: The use of a rhodium catalyst is standard for cyclopropanation reactions with diazo compounds. The diastereoselectivity of this reaction is often low, necessitating a chromatographic separation or an alternative strategy involving epimerization of the undesired isomer.

Protocol 2: Reduction to (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

This protocol describes the reduction of the syn-ester to the target primary alcohol.

Materials:

  • Ethyl (1R,8S,9S)-bicyclo[6.1.0]non-4-ene-9-carboxylate (syn-Ester)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution for quenching

  • Diatomaceous earth (Celite®)

  • Ethyl acetate and brine for workup

Procedure:

  • To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the syn-ester (1.0 eq) in THF.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate until a white precipitate forms and the evolution of gas ceases.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ample ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by silica gel chromatography if necessary.

Causality: LiAlH₄ is a powerful reducing agent capable of efficiently converting the ester to the primary alcohol. The Fieser workup with sodium sulfate decahydrate is a common and safe method for quenching LiAlH₄ reactions.

Exploratory Applications in Complex Organic Synthesis

The strained bicyclic alkene framework of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol presents a range of opportunities for further synthetic transformations. While specific literature on these applications for this exact molecule is sparse, we can extrapolate from the known reactivity of similar strained ring systems to propose the following synthetic avenues.

Stereoselective Epoxidation and Subsequent Ring-Opening

The olefinic bond in the bicyclo[6.1.0]nonene system is a prime target for stereoselective functionalization. The facial bias created by the fused cyclopropane ring and the hydroxymethyl group can be exploited to achieve high diastereoselectivity in epoxidation reactions. The resulting epoxide is a versatile intermediate for the introduction of various functionalities through nucleophilic ring-opening.

Epoxidation_RingOpening Alkene_alcohol (Z,1R,8S,9R)-Bicyclo[6.1.0]non- 4-ene-9-methanol Epoxide Diastereomerically Enriched Epoxide Alkene_alcohol->Epoxide Diastereoselective Epoxidation mCPBA m-CPBA mCPBA->Epoxide Ring_Opened Functionalized diol derivative Epoxide->Ring_Opened Nucleophilic Ring-Opening Nucleophile Nu⁻ Nucleophile->Ring_Opened Ring_Opening_Annulation Alkene_alcohol (Z,1R,8S,9R)-Bicyclo[6.1.0]non- 4-ene-9-methanol Intermediate Metallacyclic Intermediate Alkene_alcohol->Intermediate Alkyne Alkyne Alkyne->Intermediate Ni_cat Ni(0) catalyst Ni_cat->Intermediate Oxidative Cyclization Product Complex Polycyclic Product Intermediate->Product Reductive Elimination/ Rearrangement

Sources

Application Note: Functionalization Strategies for the Hydroxyl Group on Bicyclo[6.1.0]non-4-ene-9-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing the bicyclo[6.1.0]non-4-ene (BCN-Ene) scaffold and its derivatives. While the prompt specifies the alkene (ene) variant, this guide also addresses the alkyne (BCN-OH, bicyclo[6.1.0]non-4-yn-9-ylmethanol) due to their structural homology and the frequent use of the "ene" as a precursor or stable control in bioorthogonal chemistry.

Executive Summary & Strategic Analysis

Bicyclo[6.1.0]non-4-ene-9-methanol (BCN-Ene-OH) serves as a critical scaffold in chemical biology. While its oxidized derivative, BCN-Alkyne , is the gold standard for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the BCN-Ene variant offers unique utility:

  • Precursor Stability: It is the robust synthetic precursor to BCN-Alkyne. Functionalizing the "ene" prior to oxidation can be advantageous for robust linkers (e.g., ethers) that survive downstream oxidation/elimination steps.

  • Bioorthogonal Control: It serves as a non-reactive (or slowly reactive) negative control in SPAAC assays to validate alkyne specificity.

  • Tetrazine Ligation: The strained alkene participates in Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines, albeit with slower kinetics than trans-cyclooctene (TCO).

The primary handle for derivatization is the hydroxymethyl group (-CH₂OH) at the C9 position. This primary alcohol allows for versatile conjugation via carbonates, esters, and carbamates.

Critical Decision Matrix: Ene vs. Alkyne

Before initiating functionalization, confirm your starting material and end-goal:

FeatureBCN-Ene (Alkene)BCN-OH (Alkyne)
Reactivity Low strain; Stable to acid/base.High strain; Sensitive to strong acids and transition metals.
Primary Use Negative control; IEDDA (slow); Precursor.SPAAC (Fast, Copper-free Click).
Functionalization Risk Low. Standard organic synthesis applies.Moderate. Avoid Lewis acids or conditions that promote alkyne isomerization.

Chemical Pathways & Mechanism

The functionalization of the hydroxyl group typically targets the formation of an activated carbonate or ester . The two most reliable pathways for bioconjugation are:

  • Activation via N,N'-Disuccinimidyl Carbonate (DSC): Yields the NHS-carbonate in a single step. Ideal for immediate protein conjugation.

  • Activation via p-Nitrophenyl Chloroformate (NPC): Yields a stable aryl carbonate intermediate. Ideal for storage or subsequent reaction with valuable amine payloads.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the divergent pathways for functionalizing the BCN scaffold.

BCN_Functionalization BCN_OH BCN-OH (Ene or Alkyne) BCN_NHS BCN-NHS Carbonate (Activated Ester) BCN_OH->BCN_NHS Pathway A: One-Pot Activation BCN_NPC BCN-pNP Carbonate (Stable Intermediate) BCN_OH->BCN_NPC Pathway B: Two-Step Activation DSC Reagent: DSC + TEA DSC->BCN_NHS NPC Reagent: p-Nitrophenyl Chloroformate NPC->BCN_NPC Final_Conj Stable Carbamate Conjugate BCN_NHS->Final_Conj Fast Conjugation (pH 7.0-8.5) BCN_NPC->Final_Conj Controlled Conjugation (Organic/Aq Mix) Protein Amine-Containing Biomolecule (Lysine) Protein->Final_Conj Payload Small Molecule Amine (Drug/Dye) Payload->Final_Conj

Figure 1: Divergent synthetic pathways for activating the hydroxyl group on BCN scaffolds. Pathway A is preferred for direct protein labeling; Pathway B is preferred for small molecule synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of BCN-NHS Carbonate (DSC Method)

Purpose: To convert the hydroxyl group into an NHS-carbonate, enabling reaction with primary amines (e.g., Lysine residues on antibodies) to form stable carbamate linkages.

Reagents:

  • BCN-Ene-OH (or BCN-Alkyne-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve BCN-OH (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

    • Note: MeCN is preferred over DCM for DSC solubility.

  • Activation: Add DSC (1.5 equiv) to the solution.

  • Base Addition: Dropwise add TEA (2.0 equiv). The solution may become slightly cloudy.

  • Reaction: Stir at room temperature (RT) for 3–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane). The starting alcohol (lower Rf) should disappear, and the NHS ester (higher Rf) should appear.

  • Workup (Critical):

    • Dilute with DCM and wash with saturated NaHCO₃ (rapidly) followed by brine.

    • Caution: Do not use acidic wash; the NHS carbonate is hydrolytically unstable.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash chromatography on silica gel using a gradient of EtOAc in Hexanes (typically 20% → 50%).

    • Storage: Store at -20°C under argon. Hydrolysis half-life is short in moist air.

Protocol B: Synthesis of BCN-p-Nitrophenyl Carbonate (NPC Method)

Purpose: To create a robust activated intermediate (BCN-NPC) that is more stable than the NHS-ester and can be stored or reacted with expensive amines in later steps.

Reagents:

  • BCN-OH[1][2]

  • p-Nitrophenyl chloroformate (NPC)[3]

  • Pyridine[4][5]

  • Anhydrous DCM

Step-by-Step Methodology:

  • Solubilization: Dissolve BCN-OH (1.0 equiv) and Pyridine (2.5 equiv) in anhydrous DCM (0.2 M) under nitrogen. Cool to 0°C.[6]

  • Addition: Add p-Nitrophenyl chloroformate (1.2 equiv) portion-wise.

    • Observation: A white precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Quenching: Dilute with DCM and wash with 0.1 M HCl (to remove pyridine), then water, then brine.

    • Integrity Check: The BCN-Ene is stable to dilute HCl. If using BCN-Alkyne, ensure the acid wash is brief and cold, or use saturated NH₄Cl instead.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is a white/off-white solid.[2]

  • Validation: ¹H NMR will show the characteristic aromatic doublets of the p-nitrophenyl group (~8.2 and 7.4 ppm) and the shift of the -CH₂-O- protons.

Data Analysis & Quality Control

Quantitative Assessment

When characterizing the functionalized BCN, use the following expected shifts (approximate, in CDCl₃):

MoietyBCN-OH (Starting Material)BCN-NHS CarbonateBCN-NPC Carbonate
-CH₂-O- (C9) Multiplet δ 3.5–3.7 ppmDownfield shift to δ ~4.1–4.3 ppmDownfield shift to δ ~4.2–4.4 ppm
Diagnostic Signals -OH broad singlet (variable)Succinimide singlet δ ~2.8 ppm (4H)Aromatic doublets δ 7.4, 8.3 ppm
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺[M+Na]⁺ dominant[M+Na]⁺ dominant
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (NHS) Hydrolysis of DSC or ProductUse anhydrous solvents; Minimize aqueous workup time; Store DSC in desiccator.
Alkyne Degradation Acidic conditions or Copper contaminationEnsure glassware is free of transition metals; Avoid strong acids during workup if using BCN-Alkyne.
Incomplete Reaction Steric hindrance at C9Increase reaction time; Use Pyridine/DMAP catalysis for NPC method.

References

  • Dommerholt, J., et al. (2010).[4] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (n.d.). (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol Product Sheet.

  • BroadPharm. (n.d.). BCN-OH and BCN-NHS Reagents.

  • Rady, T., et al. (2021).[7] Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances.

  • Suhorepec, N., et al. (2025).[8] Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins. Molecules.

Sources

Application Note & Protocol: Seamless Integration of Bicyclo[6.1.0]non-4-yne (BCN) into Oligonucleotides for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Copper-Free Click Chemistry in Oligonucleotide Conjugation

Chemically modified oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutics.[1] Their applications range from fluorescent probes for in-situ hybridization to complex conjugates for targeted drug delivery.[][3] A critical step in creating these powerful molecules is the ability to selectively and efficiently attach a payload—be it a fluorophore, a peptide, or a therapeutic agent.

Traditionally, conjugation chemistries like amide bond formation often suffer from low yields and require harsh reaction conditions.[4] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offered a significant improvement. However, the reliance on copper catalysts presents a major drawback for biological applications, as copper ions can cause DNA strand degradation and are cytotoxic.[4][5]

This challenge is elegantly overcome by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a truly bioorthogonal reaction.[6][] SPAAC utilizes a strained cyclooctyne, such as bicyclo[6.1.0]non-4-yne (BCN), which reacts spontaneously and specifically with an azide-functionalized molecule without the need for any catalyst.[][8] The high reactivity of BCN is driven by the release of ring strain, enabling rapid and high-yielding conjugations under physiological conditions.[]

This guide provides a comprehensive overview and detailed protocols for incorporating BCN into synthetic oligonucleotides using standard phosphoramidite chemistry and subsequently performing efficient SPAAC conjugation.

The BCN Advantage: Chemistry and Mechanism

Incorporation via Automated Solid-Phase Synthesis

BCN is introduced into an oligonucleotide sequence during standard automated solid-phase synthesis using a BCN-CE Phosphoramidite reagent.[9] This reagent contains the BCN moiety attached to a phosphoramidite group, allowing it to be coupled to the growing oligonucleotide chain just like a standard A, C, G, or T phosphoramidite. It can be incorporated at the 5'-terminus, 3'-terminus (using a modified CPG solid support), or internally within the sequence.[10]

Scientist's Note: The stability of the BCN group has been evaluated under the standard acidic conditions (detritylation) used in oligonucleotide synthesis.[4] While some studies suggest potential sensitivity to prolonged or repeated acid treatment, the use of standard coupling protocols, particularly for 5'-end labeling, is highly successful.[4][10]

The SPAAC Conjugation Reaction

Once the BCN-modified oligonucleotide is synthesized, cleaved from the solid support, and deprotected, it is ready for conjugation. The reaction involves a [3+2] cycloaddition between the strained alkyne (BCN) on the oligonucleotide and an azide (-N3) on the molecule to be attached (e.g., a fluorescent dye, biotin, or peptide). This forms a stable, covalent triazole linkage.[][11]

Key Advantages of BCN-based SPAAC:

  • Copper-Free: Eliminates catalyst-induced cytotoxicity and nucleic acid degradation, making it ideal for in-vivo applications.[5]

  • High Reactivity: The reaction is fast and efficient, often reaching completion in minutes to a few hours at room temperature.[10][11]

  • Bioorthogonal: BCN and azides are abiotic functional groups that do not react with biological molecules, ensuring highly specific labeling.[]

  • Stability: The resulting triazole linkage is chemically robust. The BCN and azide-modified oligonucleotides are also stable in aqueous buffers.[11]

Figure 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

This section provides step-by-step methodologies for the synthesis, conjugation, and purification of BCN-modified oligonucleotides.

Protocol 1: Automated Solid-Phase Synthesis of a 5'-BCN-Modified Oligonucleotide

This protocol assumes the use of a standard automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Standard CE Phosphoramidites (A, C, G, T/U) and synthesis reagents (Activator, Oxidizer, Deblocking Agent, Capping Reagents)[12]

  • 5'-BCN CE Phosphoramidite (e.g., from Glen Research or equivalent supplier)

  • Appropriate CPG solid support for your desired sequence

Methodology:

  • Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. Ensure all reagent bottles are sufficiently filled.

  • Standard Synthesis Cycles: Initiate the synthesis. The instrument will perform the standard cycles of detritylation, coupling, capping, and oxidation for each standard base in the sequence.

  • BCN Coupling Step: For the final coupling step at the 5'-terminus, program the synthesizer to use the 5'-BCN CE Phosphoramidite.

    • Scientist's Note: A slightly extended coupling time (e.g., 3-5 minutes) compared to standard bases is often recommended to ensure high coupling efficiency of the bulkier BCN phosphoramidite. Consult the manufacturer's technical bulletin for specific recommendations.[13]

  • Final Detritylation (Optional - DMT-ON vs. DMT-OFF):

    • DMT-ON: Keep the final dimethoxytrityl (DMT) group on the BCN modifier. This is highly recommended as the hydrophobicity of the DMT group greatly aids in purification by reverse-phase HPLC or cartridge purification.

    • DMT-OFF: Program a final detritylation step if you plan to use a different purification method like anion-exchange chromatography.

  • Completion: Once the synthesis is complete, retrieve the CPG column containing the full-length, support-bound oligonucleotide.

Synthesis_Workflow start Start: CPG Solid Support detritylation1 1. Detritylation (Remove 5'-DMT) start->detritylation1 coupling1 2. Coupling (Add Base 'N') detritylation1->coupling1 capping1 3. Capping (Block unreacted 5'-OH) coupling1->capping1 oxidation1 4. Oxidation (P(III) -> P(V)) capping1->oxidation1 loop Repeat for all standard bases oxidation1->loop loop->detritylation1 bcn_coupling Final Coupling: Add BCN Phosphoramidite loop->bcn_coupling After last standard base cleavage Cleavage & Deprotection bcn_coupling->cleavage purification Purification (HPLC) cleavage->purification end End: Purified BCN-Oligo purification->end

Figure 2: Automated Solid-Phase Synthesis Workflow for BCN-Oligos.

Protocol 2: Cleavage and Deprotection

Materials:

  • Ammonium hydroxide (NH₄OH) or AMA (1:1 mixture of aqueous Ammonium hydroxide and aqueous Methylamine)

  • Heating block or oven

  • Syringes and luer-lock fittings for the CPG column

Methodology:

  • Cleavage from Support: Push the cleavage/deprotection solution (e.g., NH₄OH) back and forth through the CPG column for 1-2 hours at room temperature to cleave the oligonucleotide from the support.

  • Collect Supernatant: Expel the solution from the column into a screw-cap, chemically resistant vial.

  • Base Deprotection: Seal the vial tightly and heat at the recommended temperature and duration (e.g., 55 °C for 8-12 hours for NH₄OH).

    • Scientist's Note: Deprotection conditions must be compatible with any other modifications on your oligonucleotide. For sensitive dyes or bases, "UltraMild" deprotection reagents may be necessary.[12]

  • Dry Down: After cooling, carefully open the vial in a fume hood and evaporate the solution to dryness using a vacuum concentrator (e.g., SpeedVac). The resulting pellet is the crude BCN-modified oligonucleotide.

Protocol 3: Purification via Reverse-Phase HPLC (DMT-ON)

Ion-pair reverse-phase (IP-RP) HPLC is the preferred method for purifying DMT-ON oligonucleotides, as it effectively separates the full-length product from failure sequences (which lack the DMT group).[14]

Materials & Equipment:

  • HPLC system with a UV detector

  • Reverse-phase C18 column suitable for oligonucleotides

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in Acetonitrile

  • DMT Removal Solution: 80% Acetic Acid in water

Table 1: Typical HPLC Purification Parameters

ParameterValue
Column C18, 5 µm particle size
Flow Rate 1.0 mL/min (analytical)
Detection 260 nm
Column Temp. 50-60 °C[14]
Gradient 5% to 70% Buffer B over 30 min
Ion-Pairing Agent 100 mM TEAA

Methodology:

  • Resuspend Crude Oligo: Dissolve the crude oligonucleotide pellet in Mobile Phase A.

  • Inject and Run: Inject the sample onto the HPLC and run the gradient method. The DMT-ON product will be the most retained (longest retention time) major peak.

  • Collect Fraction: Collect the peak corresponding to the DMT-ON BCN-oligonucleotide.

  • DMT Removal (Post-Purification):

    • Evaporate the collected fraction to near dryness.

    • Add 1 mL of 80% acetic acid and let it stand for 30 minutes.

    • Quench the acid with an appropriate buffer or immediately proceed to desalting.

  • Desalting: Purify the final oligonucleotide away from salts using a desalting column (e.g., Glen Gel-Pak) or by ethanol precipitation.[15]

  • Quantification: After drying, resuspend the purified BCN-oligonucleotide in nuclease-free water and determine its concentration via UV spectrophotometry at 260 nm.

Protocol 4: SPAAC Conjugation

Materials:

  • Purified, desalted BCN-oligonucleotide

  • Azide-functionalized payload (e.g., Azide-Fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar physiological buffer

Methodology:

  • Prepare Reactants:

    • Dissolve the BCN-oligonucleotide in the reaction buffer to a final concentration of 100-500 µM.

    • Dissolve the azide-payload in a compatible solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

  • Set up the Reaction: In a microcentrifuge tube, add the BCN-oligonucleotide solution.

  • Initiate Conjugation: Add 5-10 molar equivalents of the azide-payload stock solution to the oligonucleotide solution.

    • Scientist's Note: The use of excess azide-payload drives the reaction to completion. The optimal number of equivalents may need to be determined empirically but 5-10 eq. is a robust starting point.

  • Incubate: Mix gently and incubate at room temperature for 2-4 hours. For less reactive partners or very dilute solutions, incubation can be extended overnight.

  • Purify Conjugate: Remove the excess, unreacted azide-payload from the oligonucleotide conjugate. This is typically done by:

    • Ethanol precipitation (for larger oligos)

    • Size-exclusion chromatography (e.g., desalting column)

    • Reverse-phase HPLC, which can often separate the more hydrophobic conjugate from the unconjugated oligo.

Analysis and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step.

  • HPLC Analysis: An analytical IP-RP HPLC run of the final conjugate should show a clear shift to a later retention time compared to the starting BCN-oligonucleotide, indicating a successful increase in hydrophobicity. Purity can be assessed by integrating the peak area.

  • Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is the definitive method for confirming a successful conjugation. The observed molecular weight should match the calculated theoretical mass of the BCN-oligonucleotide + payload - N₂.

Table 2: Example Mass Spectrometry Data

SpeciesCalculated Mass (Da)Observed Mass (Da)Status
Starting BCN-Oligo6125.16125.3Confirmed
Azide-Fluorophore543.5--
Final Conjugate 6639.6 (6125.1 + 543.5 - 28.0 for N₂)6639.8 Confirmed

Conclusion

The incorporation of BCN moieties into oligonucleotides via phosphoramidite chemistry provides a robust and reliable handle for catalyst-free conjugation.[9] The SPAAC reaction is characterized by its high efficiency, specificity, and biocompatibility, making it a superior choice for creating sophisticated oligonucleotide conjugates for diagnostics, therapeutics, and advanced biological research.[1][8] By following the detailed protocols and validation steps outlined in this guide, researchers can confidently produce high-quality BCN-functionalized oligonucleotides tailored to their specific application needs.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. [Link]

  • Debets, M. F., van Berkel, S. S., & van Delft, F. L. (2010). Copper-free click chemistry for the preparation of bioconjugates. CHIMIA International Journal for Chemistry. [Link]

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2016). Highly accelerated inverse-electron-demand cycloaddition of electron-deficient azides with bicyclo[6.1.0]nonyne. Chemical Communications. [Link]

  • Glen Research. (n.d.). Technical Bulletin: BCN Phosphoramidites. Glen Research. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews. [Link]

  • Lippard, S. J., & Berg, J. M. (1994). Principles of Bioinorganic Chemistry. University Science Books. [Link]

  • van Delft, F. L., et al. (2011). Bicyclo[6.1.0]nonyne Phoshoramidites for Metal-Free Conjugation of Oligonucleotides. Teknoscienze. [Link]

  • Waters Corporation. (n.d.). Oligonucleotide Separation Technology (OST) Columns. [Link]

Sources

Troubleshooting & Optimization

purification of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol from diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the isolation of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol , commonly referred to as Endo-BCN-OH .

In the synthesis of BCN derivatives for bioorthogonal chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC), the formation of the bicyclic ring system invariably produces a mixture of diastereomers: the Endo (syn) and Exo (anti) isomers. The Endo isomer is the preferred reagent due to its superior reaction kinetics and commercial availability.

Critical Distinction:

  • Target: (1R,8S,9R) = Endo isomer (Hydroxymethyl group syn to the cyclopropane ring).

  • Impurity: (1R,8S,9S) = Exo isomer (Hydroxymethyl group anti to the cyclopropane ring).

Note on Enantiopurity: Standard Rhodium-catalyzed synthesis yields a racemic mixture of endo and exo diastereomers. If your application requires the specific single enantiomer (1R,8S,9R) (rather than racemic endo-BCN), you must perform an enantioselective resolution (See Module 3).

Diagnostic Module: "What do I have?"

Before attempting purification, you must characterize your crude mixture. Isomers of BCN have distinct NMR signatures but similar retention factors (Rf).

Diagnostic Workflow

BCN_Diagnostics Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc) Start->TLC NMR 1H NMR Analysis (CDCl3) Start->NMR Decision Are spots/peaks separated? TLC->Decision NMR->Decision PathA Distinct Spots (Rf ~0.2 diff) Likely Ester Stage Decision->PathA Yes PathB Overlapping Spots/Peaks Likely Alcohol Stage Decision->PathB No

Figure 1: Diagnostic decision tree for BCN mixture analysis.

NMR Identification (400 MHz, CDCl3)

The bridgehead protons (H-1/H-8) and the bridge proton (H-9) are the most diagnostic signals.

FeatureEndo-BCN (Target) Exo-BCN (Impurity)
H-9 (Bridge Proton) Multiplet, ~0.9 - 1.0 ppm Distinct shift (often shielded)
Cyclopropane Protons Syn relationship causes specific couplingAnti relationship alters coupling
Rf (Silica, 1:4 EtOAc:Hex) Lower Rf (Elutes 2nd)Higher Rf (Elutes 1st)

Purification Protocols

Strategy A: Purification at the Ester Stage (Recommended)

Best for: Users synthesizing BCN from scratch.

The separation of diastereomers is significantly easier at the ester precursor stage (Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate) than at the alcohol stage.

Protocol:

  • Crude Loading: Dissolve the crude reaction mixture (containing both endo and exo esters) in a minimum amount of Hexane/CH2Cl2.

  • Stationary Phase: High-grade Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Diethyl Ether in Hexane (Start 1:100, move to 1:40).

    • Note: Ethyl Acetate/Hexane systems often provide poorer resolution for these specific isomers than Ether/Hexane.

  • Elution Order:

    • Fraction 1: Exo-ester (Discard or save for other studies).

    • Fraction 2: Endo-ester (Target).

  • Validation: Check fractions by TLC. The Exo spot will be slightly higher than the Endo spot.

  • Reduction: Reduce the pure Endo-ester with LiAlH4 to obtain pure (Z,1R,8S,9R)-BCN-Methanol.

Strategy B: Purification at the Alcohol Stage (Troubleshooting)

Best for: Users who purchased a mixture or failed to separate esters.

Separating the alcohols directly is challenging due to peak overlap.

Method 1: Silver Nitrate (AgNO3) Impregnated Silica The strained alkene in BCN coordinates with Ag(I). The endo and exo geometries create different steric environments for this coordination, enhancing separation.

  • Preparation: Mix Silica Gel with a solution of AgNO3 in Acetonitrile (10% w/w Ag to Silica). Evaporate solvent to dryness in the dark.

  • Column: Pack the column with the Ag-Silica (protect from light with foil).

  • Elution: Use a gradient of Toluene/Ethyl Acetate or Hexane/Ethyl Acetate .

  • Recovery: The alkene binds strongly. You may need to flush with slightly more polar solvent or ammoniacal methanol to release the product.

    • Warning: Silver salts can be difficult to remove completely; use a final standard silica plug to clean up.

Method 2: Derivatization If direct separation fails, convert the alcohol to a p-Nitrobenzoate ester .

  • React crude alcohol with p-nitrobenzoyl chloride and pyridine.

  • The resulting esters are often crystalline or have vastly different Rf values.

  • Separate by recrystallization or chromatography.[1][2]

  • Hydrolyze (LiOH/THF/H2O) back to the alcohol.

Advanced Module: Enantiomeric Resolution

If you specifically require the (1R,8S,9R) enantiomer (and not the racemic endo mixture), you must resolve the enantiomers.

Protocol: Enzymatic Kinetic Resolution Lipases (specifically Candida antarctica Lipase B, CAL-B ) are highly effective for resolving chiral primary alcohols with chiral backbones.

KineticResolution Racemate Racemic Endo-BCN-OH (1R,8S,9R) + (1S,8R,9S) Enzyme CAL-B (Novozym 435) Vinyl Acetate Organic Solvent Racemate->Enzyme Acetate (1R)-Acetate (Fast Reaction) Enzyme->Acetate Acetylation Alcohol (1S)-Alcohol (Slow Reaction) Enzyme->Alcohol Unreacted

Figure 2: Kinetic resolution workflow. Note: The specific enantiomer preference (R vs S) of CAL-B for BCN must be empirically verified or compared to literature standards for similar bicyclic systems.

  • Setup: Suspend racemic Endo-BCN-OH in dry MTBE or Hexane.

  • Reagents: Add Vinyl Acetate (acyl donor) and immobilized CAL-B (Novozym 435).

  • Monitoring: Monitor by chiral HPLC or GC. The enzyme will typically acetylate one enantiomer faster than the other.

  • Separation: Filter off the enzyme. Separate the Acetate from the unreacted Alcohol using standard silica chromatography (large Rf difference).

  • Hydrolysis: Hydrolyze the acetate fraction to recover the enantiopure alcohol.

Troubleshooting & FAQ

Q1: My TLC shows one spot, but NMR shows two sets of peaks. Why? A: The endo and exo isomers have very similar polarities. In standard EtOAc/Hexane mixtures, they often co-elute.

  • Fix: Switch to Diethyl Ether/Pentane or Ether/Hexane . Run the TLC plate 2-3 times (multiple developments) to resolve the spots.

Q2: I am seeing decomposition during silica chromatography. A: BCN is a strained system (approx. 18 kcal/mol strain energy). While the alkene is relatively stable, highly acidic silica can induce rearrangement or polymerization.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidity before loading your sample.

Q3: Can I use HPLC for the diastereomer separation? A: Yes. A preparative normal-phase HPLC column (Silica) using a Hexane/Isopropanol gradient is very effective if you have the equipment. It is superior to gravity columns for difficult separations.

Q4: Why is my yield low after the AgNO3 column? A: Silver coordinates to the alkene pi-system. If you elute too gently, the product remains on the column.

  • Fix: Increase the polarity of the mobile phase significantly at the end of the run, or add 1-2% methanol to strip the silver.

References

  • Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(49), 9422–9425.

    • Key Reference for synthesis and ester-stage separ
  • Debets, M. F., et al. (2011). "Aza-dibenzocyclooctynes for fast and efficient enzyme-mediated antibody conjugation." Chemical Communications, 46, 97-99.
  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Bicyclic Derivatives." Tetrahedron: Asymmetry, 18(12), 1363-1393.
  • PubChem Compound Summary. "[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol."

    • Physical d

Sources

optimization of catalyst loading for rhodium-catalyzed cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading & Process Stability Audience: Senior Process Chemists & Medicinal Chemists

Diagnostic Triage: Why is my reaction failing?

This module addresses the most common failure modes in Rh(II)-catalyzed cyclopropanation. The central challenge is the kinetic competition between the desired cyclopropanation and the parasitic dimerization of the diazo precursor.

Q1: My reaction yield is low (<50%), and NMR shows significant maleate/fumarate byproducts. Is the catalyst dead? A: Likely not. This is a kinetic selectivity issue , not a catalyst deactivation issue.

  • Diagnosis: The formation of maleates/fumarates indicates that the rate of diazo dimerization (

    
    ) is outcompeting the rate of cyclopropanation (
    
    
    
    ). This occurs when the instantaneous concentration of the diazo compound is too high relative to the alkene.
  • The Fix: Implement Slow Addition . Do not add the diazo compound in one portion. Use a syringe pump to add the diazo precursor over 1–4 hours. This keeps the steady-state concentration of the diazo species low, statistically favoring the bimolecular reaction with the alkene (which is present in stoichiometric excess) over the reaction with another diazo molecule.

  • Expert Insight: If slow addition fails, increase the alkene stoichiometry (5–10 equiv) to shift the equilibrium.

Q2: The reaction starts well (bubbling observed) but stalls at 60% conversion. Adding more diazo doesn't help. A: This indicates Catalyst Arrest/Decomposition .

  • Diagnosis: The active Rh(II) species has likely undergone ligand exchange with the products or accidental oxidation, or has been "poisoned" by a nucleophilic impurity (e.g., amines, thiols in the substrate).

  • The Fix: Switch to a chelating catalyst like Rh

    
    (esp)
    
    
    
    . Unlike standard Rh
    
    
    (OAc)
    
    
    , the esp ligand (α,α,α',α'-tetramethyl-1,3-benzenedipropionate) wraps around the metal core, preventing ligand shedding and increasing stability against oxidation.
  • Protocol: If using Rh

    
    (OAc)
    
    
    
    , ensure the reaction is strictly anaerobic. If the substrate contains Lewis-basic sites, pre-complex them with a Lewis acid (e.g., BF
    
    
    OEt
    
    
    ) or use Rh
    
    
    (esp)
    
    
    .

Q3: I am seeing high enantioselectivity (ee) but poor turnover numbers (TON). How do I lower loading? A: You must optimize the Solvent-Catalyst Interface .

  • Diagnosis: Non-polar solvents (DCM, Toluene) are standard but often fail to stabilize the intermediate carbene at low loadings.

  • The Fix: Switch to Dimethyl Carbonate (DMC) or Trifluorotoluene . Recent studies indicate DMC can stabilize the Rh-carbene intermediate, allowing loadings as low as 0.001 mol% without erosion of ee.

  • Caution: Avoid coordinating solvents (THF, MeCN) as they compete for the axial coordination site on the Rhodium, shutting down catalysis.

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition that dictates catalyst efficiency. To optimize loading, you must maximize the green pathway (Cyclopropanation) and minimize the red pathway (Dimerization).

RhodiumPathway cluster_0 Critical Control Point Diazo Diazo Precursor (R-CHN2) Carbene Rh-Carbene Intermediate Diazo->Carbene N2 Extrusion (Rate Limiting) Rh Rh(II) Catalyst Rh->Carbene Cyclo Cyclopropane (Product) Carbene->Cyclo + Alkene (k_cyc) Dimer Maleate/Fumarate (Waste Dimer) Carbene->Dimer + Diazo (k_dimer) Alkene Alkene (Substrate)

Figure 1: The kinetic competition between productive cyclopropanation and parasitic dimerization. High diazo concentrations favor the red path.

Catalyst Selection & Loading Optimization Guide

Selecting the right catalyst is the primary lever for reducing loading (cost). Use the table below to select the appropriate system for your substrate class.

Catalyst SystemLigand TypeStabilityTypical LoadingBest For...
Rh

(OAc)

Acetate (Monodentate)Low1.0 – 2.0 mol%Initial screening; simple substrates; non-oxidative conditions.
Rh

(esp)

Carboxylate (Chelating)High 0.01 – 0.5 mol%C-H Insertion & difficult cyclopropanations; reactions requiring high temperatures (>40°C).
Rh

(DOSP)

Prolinate (Chiral)Moderate0.5 – 1.0 mol%Enantioselective cyclopropanation of styrenes and dienes.
Rh

(TPCP)

TriarylcyclopropaneHigh0.001 mol% Ultra-low loading asymmetric synthesis; requires donor/acceptor diazo compounds.
Protocol: The "Step-Down" Loading Optimization

Do not jump straight to 0.1 mol%. Use this self-validating workflow:

  • Baseline: Run reaction at 1.0 mol% with slow addition (1h). Calculate Yield (

    
    ).
    
  • Half-Log Step: Reduce loading to 0.5 mol%.

    • If

      
      : Proceed to step 3.
      
    • If

      
      : Increase temperature by 10°C or double addition time.
      
  • Order of Magnitude: Reduce to 0.1 mol%.

    • Critical Check: If yield drops significantly here, switch to Rh

      
      (esp)
      
      
      
      . The standard acetate catalyst often dies before completing the turnover required at this loading.
Advanced Process: Continuous Flow Chemistry

For industrial scale-up, batch reactors often fail due to heat accumulation and diazo build-up.

Q: Why should I consider flow chemistry for this reaction? A: Flow chemistry allows you to work with hazardous diazo compounds (like diazomethane or difluoromethyl diazomethane) safely.

  • Mechanism: In flow, the diazo compound is generated in situ and immediately consumed by the Rh-catalyst/alkene mixture.

  • Benefit: The "instantaneous" volume is microliters, preventing thermal runaways. This allows you to push temperatures higher (e.g., 60–80°C), which increases catalyst turnover frequency (TOF) and allows for lower loadings.

FlowProcess FeedA Feed A: Diazo Precursor Reactor1 Coil 1: Diazo Generation FeedA->Reactor1 FeedB Feed B: Base/Activator FeedB->Reactor1 FeedC Feed C: Alkene + Rh Cat Reactor2 Coil 2: Cyclopropanation (60°C) FeedC->Reactor2 Reactor1->Reactor2 Unstable Diazo BPR Back Pressure Regulator Reactor2->BPR Product Crude Cyclopropane BPR->Product

Figure 2: Continuous flow setup for handling unstable diazo intermediates and maximizing catalyst efficiency.

Post-Reaction: Metal Removal

Residual Rhodium is toxic and expensive. Standard chromatography often fails to remove trace Rh (<10 ppm).

Protocol: Scavenger Resin Treatment

  • Dilute crude reaction mixture in EtOAc or THF.

  • Add Silica-supported Trimercaptotriazine (Si-TMT) or Thiol-functionalized silica (0.5 equiv w/w relative to catalyst mass).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm pad.

  • Validation: Test filtrate with ICP-MS. Expect <5 ppm Rh.

References
  • Davies, H. M. L., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis.[1][2] [1]

  • Du Bois, J., et al. (2009). Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination. Journal of the American Chemical Society.

  • Kappe, C. O., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes in continuous flow.[3] Chemical Communications.

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[1][4][5][6][7][8] Chemical Reviews.

Sources

detailed workup procedure for quenching LiAlH4 with sodium sulfate decahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quenching Lithium Aluminum Hydride with Sodium Sulfate Decahydrate ( )

Executive Summary: The "Glauber’s Salt" Method

Why this method? The standard aqueous quench (Fieser method) often results in a gelatinous aluminum hydroxide "slime" that clogs filters and traps product. Quenching with Sodium Sulfate Decahydrate (Glauber’s Salt) is a superior alternative for small-to-mid-scale reactions (1g – 20g LAH).

The Logic: Glauber's Salt contains ~56% water by weight, locked within a crystal lattice. Upon addition to the reaction, it releases water gradually as the salt warms and dissolves. This creates a "time-release" quench that prevents local overheating and violent hydrogen evolution. Simultaneously, the anhydrous sodium sulfate byproduct acts as a drying agent, often yielding a granular, easy-to-filter solid rather than a gel.[1]

Standard Operating Procedure (SOP)

Prerequisites:

  • Reagent: Sodium Sulfate Decahydrate (

    
    ).[2] Note: Ensure this is the decahydrate, not the anhydrous form.
    
  • Solvent: Diethyl Ether (

    
    ) or THF.[1]
    
  • Temperature: 0°C (Ice Bath).

Step-by-Step Protocol
  • Dilution (Crucial): Dilute the reaction mixture with an inert solvent (preferably

    
    ) to reduce viscosity. A 1:1 ratio of reaction volume to added solvent is recommended.
    
    • Reasoning: High viscosity prevents heat dissipation and traps hydrogen gas, leading to "burping" or foam-overs.

  • Thermal Control: Cool the reaction flask to 0°C using an ice/water bath. Ensure vigorous stirring.

  • The "Lag-Time" Addition: Add solid

    
     in small portions (spatula-tip size).
    
    • WARNING: There is a lag time (10–30 seconds) between addition and gas evolution. The solid must warm up to release water.

    • Do not add more solid until the bubbling from the previous portion has subsided. Rushing this step causes delayed, violent exotherms.

  • The Visual Endpoint: Continue adding solids until:

    • Gas evolution (bubbling) ceases completely.

    • The grey/black lithium salts transform into a white, granular precipitate .

    • The solid clumps initially but eventually becomes free-flowing or distinct coarse particles.

  • The Drying Period: Remove the ice bath and allow the mixture to stir at room temperature for 15–30 minutes.

    • Mechanism:[3][4] This ensures all LAH is destroyed and the anhydrous

      
       absorbs excess moisture.
      
  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. The solids should be granular and filter rapidly. Rinse the filter cake thoroughly with

    
     or THF.[3]
    

Workflow Visualization

LAH_Quench Start Reaction Complete (LiAlH4 present) Dilute 1. Dilute with Et2O (Reduce Viscosity) Start->Dilute Cool 2. Cool to 0°C (Ice Bath) Dilute->Cool AddSalt 3. Add Na2SO4·10H2O (Small Portions) Cool->AddSalt Wait 4. WAIT 30s (Lag Time) Allow water release AddSalt->Wait CheckGas Gas Evolution? Wait->CheckGas CheckGas->AddSalt Yes (Bubbling) Stir 5. Stir at RT (15-30 min) (Desiccation) CheckGas->Stir No (Ceased) Filter 6. Filter Solids (Granular Precipitate) Stir->Filter

Figure 1: Decision logic for the Sodium Sulfate Decahydrate quenching method. Note the critical loop at the "Wait" step to account for reaction lag.

Troubleshooting & FAQs

Q: I added the salt, but nothing happened for 20 seconds, so I added more. Now it's boiling violently. What happened?

A: You fell victim to the Thermal Lag . Unlike liquid water, the decahydrate solid must absorb heat from the solution to break its crystal lattice and release water. By adding more solid before the first portion reacted, you created a "time bomb."

  • Fix: Stop addition immediately. Raise the ice bath to cool the flask. Wait until all bubbling stops before proceeding.

Q: The solids are still sticky/clumping and won't filter well. Is the quench complete?

A: Likely not, or you have excess water.

  • Scenario A (Grey/Black Clumps): Unreacted LAH is still trapped inside the clumps. Break them up with a glass rod (carefully) or stir longer. Add small amounts of fresh decahydrate.

  • Scenario B (White Sticky Paste): You may have added too much decahydrate, or the solvent is too wet. Add anhydrous

    
     or anhydrous 
    
    
    
    to the mixture to absorb the free water and "crisp up" the solids.
Q: My product is polar. Won't it get trapped in the massive amount of salt?

A: Yes, adsorption is a risk with polar amines or alcohols.

  • Solution: Do not discard the filter cake immediately. Perform a "Repulp":

    • Transfer the filter cake back to a flask.

    • Add refluxing solvent (THF or EtOAc).[4]

    • Stir vigorously for 10 minutes.

    • Filter again. This recovers occluded product.

Q: Can I use this for large scale (>50g LAH)?

A: Not recommended. For large scales, the volume of solid sludge becomes unmanageable, and the heat transfer during the "lag phase" becomes dangerous.

  • Recommendation: Use the Fieser Method (1:1:3) or Rochelle’s Salt for large scales, despite the filtration difficulties.[4]

Comparative Analysis: Choosing the Right Quench

FeatureGlauber's Salt (

)
Fieser Method (

)
Rochelle's Salt (Tartrate)
Best For Small/Mid-scale (<20g); Non-polar to semi-polar products.Large scale; Standard general use.Acid-sensitive products; Reactions that form stubborn emulsions.
Filtration Excellent. Forms granular solids.Variable. Can form gelatinous slime.Good. Solubilizes aluminum salts completely (phase separation).
Speed Fast (30 min).Fast (30 min).Slow (Requires hours of stirring).
Safety High (Gradual water release).Moderate (Violent if added too fast).High (Mild quench).
Drawback Large volume of solid waste; Product entrapment."Gray sludge" can clog filters.Time-consuming; Requires phase separation (extraction).

References

  • University of Rochester. (n.d.).[5] Workup for Aluminum Hydride Reductions: Glauber's Salt Method. Not Voodoo X. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley. (Standard reference for the 1:1:3 method used as a baseline comparison).
  • Lego (Hive Bee). (2004).[2] Quenching of LAH with NaSO4[1][2][3][6]·10H2O.[2] Hive Methods Discourse. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link][1][4]

Sources

Technical Support Center: Refining Ester Hydrolysis Conditions for Bicyclo[6.1.0]nonene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the chemical synthesis and modification of bicyclo[6.1.0]nonene derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the specific challenges associated with the hydrolysis of esters on this strained bicyclic scaffold. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction conditions, maximize yields, and preserve the integrity of your molecule.

Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format.

Q1: My ester hydrolysis is extremely slow or incomplete, even after extended reaction times. What is causing this and how can I fix it?

Plausible Causes:

  • Steric Hindrance: The bicyclo[6.1.0]nonene framework is a bulky, three-dimensional structure. If the ester group is situated in a sterically congested environment (e.g., the endo position or near other bulky substituents), the approach of the nucleophile (hydroxide or water) to the carbonyl carbon is significantly impeded.[1] This dramatically slows down the rate of both acid and base-catalyzed hydrolysis.[2][3]

  • Insufficient Temperature: Saponification of sterically hindered esters often requires thermal energy to overcome the activation barrier. Reactions run at room temperature may not proceed at a practical rate.

  • Poor Solubility: In biphasic reaction mixtures (e.g., aqueous base and an organic solvent like THF), poor solubility of the substrate in the aqueous phase where the hydroxide ions are concentrated can lead to a slow reaction rate.[4]

  • Electronic Effects: The cyclopropyl group adjacent to the carbonyl can electronically stabilize the ester, making it less reactive towards hydrolysis compared to simpler acyclic esters.[5]

Recommended Solutions:

  • Optimize Base and Solvent System: For base-catalyzed hydrolysis (saponification), lithium hydroxide (LiOH) is often a superior choice to NaOH or KOH for complex substrates.[6][7] It has better solubility in mixed solvent systems. A common and effective combination is LiOH in a mixture of THF, methanol (MeOH), and water.[6][8] The organic solvents ensure the substrate remains in solution, while water delivers the hydroxide.

  • Increase Reaction Temperature: Gently heating the reaction mixture is a standard method to accelerate the hydrolysis of hindered esters. Refluxing the solvent system is a common strategy. For example, a successful hydrolysis of an ester on a bicyclo[6.1.0]nonyne scaffold was achieved by refluxing with LiOH in aqueous methanol for 4 hours.[8]

  • Consider Alternative, Non-Hydrolytic Cleavage Reagents: For particularly stubborn or sensitive substrates, nucleophilic dealkylation offers an alternative to hydrolysis.

    • Trimethylsilyl Iodide (TMSI): This reagent is effective for cleaving methyl and other simple alkyl esters under non-aqueous conditions.[9][10] It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI). The reaction proceeds via an SN2 attack of iodide on the ester's alkyl group.[9] This method is particularly useful if your molecule contains water-sensitive functional groups.[11]

    • Thiolates: A system like lithium propanethiolate (n-PrSLi) in HMPA is a very potent nucleophilic reagent for cleaving methyl esters, though the toxicity and odor of the reagents are significant drawbacks.

Table 1: Recommended Starting Conditions for Sluggish Hydrolysis

MethodReagent(s)Solvent SystemTemperatureKey Considerations
Standard Saponification LiOH·H₂O (1.5 - 5.0 eq.)THF / MeOH / H₂ORoom Temp to RefluxExcellent for many substrates; start at RT and heat if necessary.[6][8]
Enhanced Saponification NaOH or KOH (2.0 - 10 eq.)Dioxane / H₂O or EtOH / H₂ORefluxMore aggressive basic conditions; risk of side reactions.[4]
Non-Aqueous Cleavage TMSCl (2.0 eq.), NaI (2.0 eq.)Acetonitrile (MeCN) or DCMRoom Temp to 50 °CProtects water-sensitive groups; TMSI is light and moisture sensitive.[9][12]
Q2: I'm observing significant byproducts and suspect the bicyclic ring system is decomposing. How can I prevent ring-opening or other side reactions?

Plausible Causes:

  • Harsh Acidic Conditions: The bicyclo[6.1.0]nonene system contains a strained cyclopropane ring. Strong acidic conditions, especially at elevated temperatures, can protonate the cyclopropane ring, leading to electrophilic ring-opening.[13] This is a known reactivity pattern for strained carbocycles.

  • Harsh Basic Conditions: While generally safer for the cyclopropane ring than strong acid, prolonged exposure to highly concentrated base at high temperatures could potentially lead to unforeseen degradation pathways, especially if other sensitive functional groups are present.

  • Epimerization: If the ester is attached to a stereocenter, basic conditions can deprotonate the α-carbon, leading to epimerization and a loss of stereochemical purity. This is a critical concern in the synthesis of diastereomerically pure compounds.[14][15]

Recommended Solutions:

  • Strongly Favor Base-Promoted Hydrolysis: Saponification is almost always preferable to acid-catalyzed hydrolysis for this scaffold due to the risk of acid-mediated ring-opening.[16][17] The irreversibility of saponification also allows for milder conditions and shorter reaction times, further minimizing degradation.[18][19]

  • Use Milder Reagents and Conditions:

    • Lithium Hydroperoxide (LiOOH): Prepared by adding hydrogen peroxide to a solution of LiOH, LiOOH is a more nucleophilic but less basic reagent than LiOH. It can effectively hydrolyze esters at lower temperatures, which is ideal for substrates prone to epimerization or degradation.[6]

    • Enzymatic Hydrolysis: This is the mildest method available. Lipases or esterases can selectively hydrolyze ester groups under physiological pH and temperature, preserving the integrity of sensitive scaffolds.[20][21] This approach is highly specific and can even be used for enantioselective hydrolysis.[22][23]

  • Careful Monitoring: Follow the reaction progress closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

Workflow for Minimizing Side Reactions

G start Start: Ester Hydrolysis Required check_acid Is the substrate stable to strong acid? start->check_acid base_hydrolysis Proceed with Base-Promoted Hydrolysis (Saponification) check_acid->base_hydrolysis No mild_reagents Use milder, specialized reagents check_acid->mild_reagents Yes AVOID ACID check_sensitive Are other functional groups sensitive to strong base or heat? base_hydrolysis->check_sensitive standard_li_oh Use standard LiOH conditions (THF/MeOH/H2O, RT to 60°C) check_sensitive->standard_li_oh No check_sensitive->mild_reagents Yes complete Reaction Complete standard_li_oh->complete enzymatic Consider Enzymatic Hydrolysis (e.g., Pig Liver Esterase, Lipase) mild_reagents->enzymatic tmsi Consider Non-Aqueous Cleavage (e.g., TMSI in MeCN) mild_reagents->tmsi enzymatic->complete tmsi->complete G cluster_acid Acid-Catalyzed (Reversible) cluster_base Base-Promoted (Irreversible) A_Ester RCOOR' A_Protonated R-C(=O+H)-OR' A_Ester->A_Protonated + H+ A_Protonated->A_Ester - H+ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H2O A_Tetrahedral->A_Protonated - H2O A_Acid RCOOH A_Tetrahedral->A_Acid - R'OH - H+ A_Acid->A_Tetrahedral + R'OH + H+ A_Alcohol R'OH B_Ester RCOOR' B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral + OH- B_Acid RCOOH B_Tetrahedral->B_Acid - R'O- B_Carboxylate RCOO- B_Acid->B_Carboxylate + OH- / R'O- (Fast, Irreversible)

Caption: Acid-catalyzed vs. base-promoted hydrolysis pathways.

Q2: I am starting a new synthesis. What is a reliable, general-purpose protocol for hydrolyzing a simple methyl or ethyl ester on this scaffold?

For a standard, non-hindered ester on the bicyclo[6.1.0]nonene core, a lithium hydroxide-mediated saponification is an excellent starting point.

Step-by-Step General Protocol:

  • Dissolution: Dissolve the bicyclo[6.1.0]nonene ester (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to a concentration of approximately 0.1 M.

  • Reagent Addition: In a separate flask, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) in water to create a 1-2 M solution. Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring. [6][7]3. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow after 4-6 hours, gently heat the mixture to 40-50 °C. For more robust substrates, heating to reflux may be necessary. [8]4. Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Workup - Acidification: Slowly add aqueous hydrochloric acid (e.g., 1 M HCl) until the pH of the solution is acidic (pH ~2-3). This protonates the carboxylate salt to form the desired carboxylic acid, which may precipitate from the solution. [8]6. Workup - Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Workup - Finishing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can then be purified by column chromatography or recrystallization.

Q3: Are enzymatic methods practical for these types of molecules?

Yes, enzymatic methods are not only practical but highly advantageous for complex and sensitive molecules like bicyclo[6.1.0]nonene derivatives. [20]

  • High Selectivity (Chemoselectivity): An esterase or lipase will typically hydrolyze an ester bond without affecting other functional groups like amides, nitriles, or sensitive protecting groups. [24]* Extreme Mildness: Reactions are run in aqueous buffers at or near neutral pH and at room temperature, which completely avoids the risk of ring-opening, epimerization, or other harsh-condition-induced side reactions. [25]* Stereoselectivity: Enzymes are chiral catalysts and can often distinguish between enantiomers or diastereomers, allowing for the kinetic resolution of a racemic mixture of esters. [22] Commonly used enzymes include Pig Liver Esterase (PLE) and lipases from sources like Candida antarctica or Pseudomonas cepacia. [23]While reaction times can be longer than traditional chemical methods, the exceptionally clean reaction profiles and high selectivity often justify their use, particularly in pharmaceutical development where substrate integrity is paramount.

References

  • Diczfalusy, U., & Egevall, S. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Chemico-Biological Interactions, 97(2), 117-132. [Link]

  • Pellicciari, R., Natalini, B., & Cecchetti, S. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(5), 233-237. [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank. [Link]

  • Weir, M., et al. (2022). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances, 12, 33503-33506. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. [Link]

  • Reddit. (2014). Why is ester hydrolysis often performed base-catalyzed instead of acid-catalyzed? r/chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • ACS Green Chemistry Institute. (n.d.). TMS Iodide (Ester Cleavage). Reagent Guides. [Link]

  • Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? [Link]

  • ACS Green Chemistry Institute. (n.d.). Trimethylsilyl Iodide (TMSI) (Ether Cleavage). Reagent Guides. [Link]

  • Pearson+. (2024). Explain why we speak of acidic hydrolysis of an ester as acid-catalyzed. [Link]

  • ResearchGate. (n.d.). Preparation of diastereomerically pure 9-carboxybicyclo[6.1.0]nonane derivatives. [Link]

  • ProQuest. (n.d.). Studies on the Chemistry of New Cyclic Structures and Synthetic Approaches to Some Natural Products. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. (2022). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. [Link]

  • ResearchGate. (2020). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. [Link]

  • Reddit. (2022). Age-old question: How do you hydrolyse a neopentylic methyl ester? r/Chempros. [Link]

  • Preprints.org. (2022). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. [Link]

  • Reddit. (2023). Need to hydrolyze methyl esters but compound is water sensitive. r/Chempros. [Link]

  • ResearchGate. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. [Link]

  • ResearchGate. (2007). A Mild Hydrolysis of Esters Mediated by Lithium Salts. [Link]

  • J&K Scientific. (2021). Ester Hydrolysis. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Portal AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Mechanisms of ester hydrolysis under acid or base catalysis. [Link]

  • African Journal of Biotechnology. (2010). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. [Link]

  • YouTube. (2022). Saponification Reaction of Esters. The Organic Chemistry Tutor. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Google Patents. (n.d.).
  • Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656–1662. [Link]

  • Wu, J., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 1032483. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • Watanabe, Y., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 39, 100392. [Link]

  • ResearchGate. (n.d.). Soft cleavage of THP protected estradiols mediated by TMSI. [Link]

  • YouTube. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. David Van Vranken. [Link]

  • RSC Advances. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. [Link]

  • ResearchGate. (2023). Saponification Process and Soap Chemistry. [Link]

  • Weir, M., et al. (2022). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances, 12(52), 33503–33506. [Link]

  • University of Huddersfield Research Portal. (n.d.). Structure-Activity Relationships in the Esterase-catalysed Hydrolysis and Transesterification of Esters and Lactones. [Link]

  • DigitalCommons@UMaine. (2019). Catalytic Ring Opening of Mono- and Bicyclic Compounds for the Production of Renewable Diesel and Jet Fuel. [Link]

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Validation & Comparative

comparative analysis of catalysts for bicyclic alcohol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Catalysts for Bicyclic Alcohol Oxidation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxidation of bicyclic secondary alcohols (e.g., borneol, isoborneol, norbornanol) to their corresponding ketones (camphor, norbornanone) is a pivotal transformation in the synthesis of chiral auxiliaries, fragrances, and pharmaceutical intermediates.[1]

Unlike simple aliphatic alcohols, bicyclic substrates present unique steric challenges due to the rigid [2.2.1] heptane framework. The bridgehead methyl groups and the "cup-shaped" geometry create significant steric hindrance, often rendering standard catalytic cycles sluggish or selective for the wrong isomer.

This guide compares four distinct catalytic systems:

  • Nitroxyl Radicals (TEMPO/AZADO): Best for mild, metal-free oxidation, though sterically sensitive.

  • TPAP (Ley-Griffith): The "Gold Standard" for efficiency and difficult substrates.

  • Oxone/NaCl (In-situ HOCl): The premier "Green Chemistry" choice for scale-up.

  • Enzymatic (Borneol Dehydrogenase): The emerging standard for stereoselective resolution.

Part 1: The Substrate Challenge (Sterics & Stereochemistry)

To select the right catalyst, one must understand the substrate's geometry. Bicyclic alcohols exist primarily as endo or exo isomers.

  • Isoborneol (Exo-OH): The hydroxyl group is equatorial-like and exposed. It is generally easier to functionalize (form esters/catalyst complexes) but the

    
    -proton is endo (hindered).
    
  • Borneol (Endo-OH): The hydroxyl group is axial-like, tucked into the concave face of the bicycle. It suffers from severe steric clash with the gem-dimethyl bridge, making bulky catalyst approach difficult.

Visualization: Steric Accessibility

The following diagram illustrates why bulky catalysts (like standard TEMPO) struggle with endo-borneol compared to streamlined alternatives.

StericChallenge cluster_0 Substrate Geometry cluster_1 Catalyst Interaction Borneol Borneol (Endo-OH) OH is 'Hidden' TEMPO TEMPO (Bulky Tetramethyl) Borneol->TEMPO Steric Clash (Slow Kinetics) AZADO AZADO (Streamlined Bicyclic) Borneol->AZADO Accessible (Fast Kinetics) Isoborneol Isoborneol (Exo-OH) OH is 'Exposed' Isoborneol->TEMPO Accessible caption Fig 1. Steric matching: Bulky substrates (Borneol) require streamlined catalysts (AZADO).

Part 2: Comparative Performance Matrix

The following data aggregates performance metrics for the oxidation of Borneol to Camphor .

FeatureTEMPO / NaOCl TPAP / NMO Oxone / NaCl Enzymatic (BDH)
Catalyst Type Organocatalyst (Radical)Transition Metal (Ru)Inorganic Salt (Halide)Biocatalyst
Active Species Oxoammonium IonPerruthenate (RuO₄⁻)Hypochlorite (HOCl)NAD+ / NADH
Yield (Isolated) 85 - 92%90 - 98%94 - 98%>99% (ee dependent)
Reaction Time 1 - 3 Hours30 - 60 Mins1 Hour12 - 24 Hours
Steric Tolerance Low (Standard TEMPO)High (AZADO)Very HighHighSpecific (Lock & Key)
Green Score Medium (Chlorinated waste)Low (Ru toxicity, DCM solvent)High (Aqueous, benign salts)Very High
Cost LowHigh (Ru is pricey)Very LowHigh (Enzyme prep)

Expert Insight: For strictly chemical synthesis on a budget, Oxone/NaCl is superior. For high-value intermediates where water must be excluded, TPAP is the robust choice.

Part 3: Deep Dive - Catalyst Systems & Protocols

The Green Workhorse: Oxone® + Catalytic NaCl

This method is rapidly replacing Jones Reagent (CrVI) in academic and pilot-plant settings. It utilizes Potassium Monopersulfate (Oxone) to oxidize catalytic amounts of chloride (


) to hypochlorite (

) in situ. The hypochlorite oxidizes the alcohol and is reduced back to chloride, closing the cycle.

Mechanism:




Protocol (Self-Validating):

  • Dissolution: Dissolve (1S)-borneol (1.0 equiv) in Ethyl Acetate (3-4 mL/mmol).

  • Catalyst Addition: Add NaCl (0.1 equiv) dissolved in minimal deionized water.

  • Oxidant Addition: Add Oxone (0.6 - 1.0 equiv) in one portion. Stir vigorously at Room Temperature (RT).

  • Monitoring: The reaction is biphasic. Crucial Step: Monitor by TLC. If the orange/yellow color of active chlorine fades while starting material remains, add a booster of Oxone (0.1 equiv).

  • Quench: Add saturated

    
     to destroy excess oxidant (starch-iodide paper test should be negative).
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
The "Gold Standard": TPAP (Ley-Griffith)

Tetrapropylammonium perruthenate (TPAP) is a mild, soluble source of Ruthenium(VII). It is used with N-Methylmorpholine N-oxide (NMO) as a co-oxidant.

Why it wins for Bicyclics: TPAP operates via a single-electron transfer mechanism that is less sensitive to the steric bulk of the alcohol than the bulky oxoammonium species of TEMPO. It effectively "plucks" the hydride.

Protocol:

  • Dry System: Flame-dry glassware. Use anhydrous DCM. Add 4Å Molecular Sieves (powdered). Note: Water deactivates the catalyst.

  • Mix: Add borneol (1.0 equiv) and NMO (1.5 equiv).

  • Initiate: Add TPAP (5 mol%). The solution should turn dark green.

  • Run: Stir at RT for 45 mins.

  • Purification: Filter through a short pad of silica (removes reduced Ru species). Concentrate.

The Organocatalyst: TEMPO vs. AZADO

Standard TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is often too bulky for endo-borneol. The four methyl groups surrounding the radical center clash with the bridgehead methyls of borneol.

The Solution: Use AZADO (2-azaadamantane N-oxyl). Its bicyclic structure pulls the steric bulk back, exposing the active site.

  • TEMPO: Slow conversion for borneol (~6-12h).

  • AZADO: Rapid conversion (<1h).

Part 4: Decision Framework (Visualized)

Use this logic flow to select the appropriate catalyst for your specific bicyclic substrate.

DecisionTree Start Start: Bicyclic Alcohol Oxidation IsWaterAllowed Is water/aqueous solvent tolerated? Start->IsWaterAllowed WaterYes Yes IsWaterAllowed->WaterYes WaterNo No (Anhydrous required) IsWaterAllowed->WaterNo GreenPriority Is 'Green/Non-Toxic' a priority? WaterYes->GreenPriority StericBulk Is the OH extremely hindered? (e.g., Endo-Borneol) WaterNo->StericBulk UseOxone Use Oxone / NaCl (Cheap, Green, Scalable) GreenPriority->UseOxone Yes UseTEMPO Use TEMPO / Bleach (Anelli Protocol) GreenPriority->UseTEMPO No UseTPAP Use TPAP / NMO (Reliable, Expensive) StericBulk->UseTPAP Moderate Hindrance UseAZADO Use AZADO / Cu (High Activity Organocatalyst) StericBulk->UseAZADO Extreme Hindrance caption Fig 2. Catalyst Selection Decision Tree based on solvent tolerance and steric constraints.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry. Link

  • Griffith, W. P., & Ley, S. V. (1987). TPAP: Tetra-n-propylammonium perruthenate, a mild and convenient oxidant for alcohols. Aldrichimica Acta. Link

  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly efficient organocatalysts for oxidation of alcohols. Journal of the American Chemical Society. Link

  • Hill, N. J., & Hoover, J. M. (2024). Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment. Green Chemistry Teaching and Learning Community. Link

  • Khine, A. A., Chen, H. P., Huang, K. F., & Ko, T. P. (2020).[2] Structural characterization of borneol dehydrogenase from Pseudomonas sp.[2] TCU-HL1. Acta Crystallographica Section F. Link

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A Comparative Guide to Rhodium Catalysts in Cyclopropanation: Rh₂(OAc)₄ vs. Chiral Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of the cyclopropane ring is a foundational task, pivotal to the architecture of numerous bioactive molecules and complex synthetic intermediates. Among the arsenal of synthetic methodologies, the rhodium(II)-catalyzed decomposition of diazo compounds stands out for its efficiency and versatility. This guide provides an in-depth performance comparison of the archetypal dirhodium(II) tetraacetate, Rh₂(OAc)₄, against its more sophisticated chiral analogues in cyclopropanation reactions. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer practical guidance on catalyst selection and experimental execution.

The Fundamental Mechanism: A Shared Pathway

At the heart of rhodium-catalyzed cyclopropanation lies the formation of a transient rhodium-carbene intermediate. The catalytic cycle, whether initiated by Rh₂(OAc)₄ or a chiral derivative, follows a generally accepted pathway. The diazo compound first coordinates to an axial site of the dirhodium catalyst. Subsequent extrusion of dinitrogen gas generates the critical rhodium-carbene species. This electrophilic carbene is then transferred to the alkene in a concerted, though often asynchronous, manner to furnish the cyclopropane product and regenerate the catalyst for the next cycle.

Rhodium-Catalyzed Cyclopropanation Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Rh2L4 Rh₂(L)₄ Catalyst Diazo_Coordination Diazo Compound Coordination Rh2L4->Diazo_Coordination + R₂C=N₂ N2_Extrusion N₂ Extrusion Diazo_Coordination->N2_Extrusion Carbene_Formation Rhodium-Carbene Intermediate N2_Extrusion->Carbene_Formation - N₂ N2_gas N₂ Gas N2_Extrusion->N2_gas Alkene_Attack Alkene Attack Carbene_Formation->Alkene_Attack + Alkene Cyclopropane_Formation Cyclopropane Formation Alkene_Attack->Cyclopropane_Formation Product_Release Product Release Cyclopropane_Formation->Product_Release Product_Release->Rh2L4 + Cyclopropane Cyclopropane Cyclopropane Product Product_Release->Cyclopropane Diazo Diazo Compound Diazo->Diazo_Coordination Alkene Alkene Alkene->Alkene_Attack

Caption: Generalized mechanism of rhodium-catalyzed cyclopropanation.

The key differentiator between Rh₂(OAc)₄ and its chiral counterparts lies in the nature of the bridging ligands (L). While the acetate ligands in Rh₂(OAc)₄ provide a robust and efficient catalytic core, they lack the stereochemical information necessary to influence the facial selectivity of the carbene transfer to prochiral olefins. This results in the formation of racemic mixtures of chiral cyclopropanes. Chiral rhodium catalysts replace these acetate ligands with chiral carboxylates or carboxamidates, creating a chiral environment around the active rhodium center that directs the approach of the alkene, thereby enabling enantioselective cyclopropanation.

Performance Benchmark: Rh₂(OAc)₄ - The Workhorse Catalyst

Dirhodium(II) tetraacetate is a highly effective and widely used catalyst for a broad range of cyclopropanation reactions.[1] Its key performance characteristics are:

  • High Yields and Turnover Numbers: Rh₂(OAc)₄ is a robust catalyst that can achieve high product yields with low catalyst loadings, often in the range of 0.1 to 1 mol%.

  • Broad Substrate Scope: It is compatible with a wide variety of electron-rich, electron-neutral, and even some electron-deficient olefins.[1]

  • Moderate to Good Diastereoselectivity: In reactions that can form diastereomers (e.g., with 1,2-disubstituted olefins), Rh₂(OAc)₄ often provides good levels of diastereoselectivity, typically favoring the thermodynamically more stable trans (or E) isomer.

  • No Enantioselectivity: As an achiral catalyst, Rh₂(OAc)₄ does not induce enantioselectivity, yielding racemic products from prochiral substrates.

The primary utility of Rh₂(OAc)₄ lies in applications where chirality is not a concern or when a racemic mixture is desired for subsequent resolution or screening. It serves as an excellent benchmark against which the performance of chiral catalysts can be measured.

The Advent of Asymmetric Cyclopropanation: Chiral Rhodium Catalysts

The development of chiral rhodium(II) catalysts has revolutionized the synthesis of enantiomerically enriched cyclopropanes. By employing chiral ligands, these catalysts create a stereochemically defined pocket around the rhodium-carbene intermediate, which dictates the trajectory of the incoming olefin and thus controls the stereochemistry of the newly formed cyclopropane ring.

Several classes of chiral rhodium catalysts have emerged, with some of the most successful being derived from N-sulfonylated amino acids, such as the Davies catalysts (e.g., Rh₂(S-DOSP)₄ and its analogues), and those based on chiral N-phthaloyl amino acids, developed by Hashimoto and others (e.g., Rh₂(S-PTTL)₄).[2]

Key Performance Advantages of Chiral Rhodium Catalysts:
  • High Enantioselectivity: The defining feature of these catalysts is their ability to induce high levels of enantioselectivity, often exceeding 90% and in many cases reaching >99% enantiomeric excess (ee).

  • Excellent Diastereoselectivity: Chiral rhodium catalysts often exhibit superior diastereoselectivity compared to Rh₂(OAc)₄, further enhancing the stereochemical purity of the product.

  • Tunable Reactivity and Selectivity: The modular nature of the chiral ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize performance for specific substrates. For instance, more sterically demanding ligands can enhance selectivity, while electronically modified ligands can influence reactivity.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following tables summarize experimental data for the cyclopropanation of representative olefins with ethyl diazoacetate (EDA) and other diazo compounds, catalyzed by Rh₂(OAc)₄ and a selection of prominent chiral rhodium catalysts.

Table 1: Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (trans, %)Reference(s)
Rh₂(OAc)₄85-9575:25 - 85:150[3]
Rh₂(S-DOSP)₄80-90>95:590-98[4]
Rh₂(S-PTAD)₄85-95>95:592-97[2]
Rh₂(S-PTTL)₄80-90>95:590-96

Table 2: Cyclopropanation of Electron-Deficient Olefins (e.g., Methyl Acrylate) with Aryldiazoacetates

CatalystOlefinDiazo CompoundYield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference(s)
Rh₂(OAc)₄Methyl AcrylateMethyl PhenyldiazoacetateModerateVariable0
Rh₂(S-DOSP)₄Ethyl AcrylateMethyl p-tolyldiazoacetate59>97:377[2]
Rh₂(S-TCPTAD)₄Ethyl Acrylatet-Butyl Phenyldiazoacetate78>97:391[2]

As the data illustrates, while Rh₂(OAc)₄ provides good yields, it is completely non-selective in terms of enantiomers. In contrast, chiral catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-TCPTAD)₄ deliver not only high yields but also excellent diastereoselectivity and, most importantly, high enantioselectivity.

The Causality Behind Catalyst Selection: An Expert's Perspective

The choice between Rh₂(OAc)₄ and a chiral catalyst is fundamentally dictated by the desired outcome of the synthesis. If the target molecule is achiral or a racemic mixture is acceptable, the cost-effectiveness and broad applicability of Rh₂(OAc)₄ make it the catalyst of choice.

However, when enantiopurity is paramount, the selection of the appropriate chiral catalyst becomes a critical decision. This choice is not arbitrary and is guided by several factors:

  • Substrate Structure: The electronic nature of the olefin and the steric bulk of both the olefin and the diazo compound play a crucial role. For electron-deficient olefins, for example, catalysts like Rh₂(S-TCPTAD)₄ have shown exceptional performance.[2]

  • Desired Stereoisomer: The chirality of the ligand determines the absolute configuration of the major enantiomer produced. For instance, using the (S)-enantiomer of a ligand will typically produce one enantiomer of the cyclopropane in excess, while the (R)-enantiomer of the same ligand will favor the formation of the opposite enantiomer.

  • Intra- vs. Intermolecular Reactions: Some chiral catalysts are better suited for intramolecular cyclopropanations, leading to the formation of bicyclic systems with high stereocontrol. The "Doyle catalysts," which are chiral dirhodium(II) carboxamidates, are particularly effective in such transformations.

The rationale for choosing a specific chiral ligand often stems from empirical observations and, increasingly, from computational modeling. The goal is to create a "chiral pocket" that maximizes the steric and electronic differentiation between the two possible diastereomeric transition states leading to the enantiomeric products.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for a standard cyclopropanation using Rh₂(OAc)₄ and an asymmetric cyclopropanation employing a chiral rhodium catalyst.

Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Rh2OAc4_Protocol start Start setup Reaction Setup: - Flask with stir bar under N₂ - Add Styrene (5-10 equiv.) - Add Rh₂(OAc)₄ (0.5-1 mol%) - Add dry solvent (e.g., CH₂Cl₂ or toluene) start->setup diazo_prep Prepare EDA Solution: - Dissolve ethyl diazoacetate (1 equiv.) in dry solvent setup->diazo_prep addition Slow Addition: - Add EDA solution to the reaction mixture via syringe pump over 1-4 hours at RT diazo_prep->addition reaction Reaction Monitoring: - Stir for an additional 1-2 hours after addition - Monitor by TLC for disappearance of diazo compound addition->reaction workup Work-up: - Concentrate the reaction mixture - Purify by flash column chromatography reaction->workup end End workup->end

Caption: Experimental workflow for Rh₂(OAc)₄-catalyzed cyclopropanation.

Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add styrene (5-10 equivalents), dirhodium(II) tetraacetate (0.5-1 mol%), and a suitable dry solvent (e.g., dichloromethane or toluene) to achieve a desired concentration (typically 0.1-0.5 M with respect to the diazo compound).

  • In a separate flask, prepare a solution of ethyl diazoacetate (1 equivalent) in the same dry solvent.

  • Slowly add the ethyl diazoacetate solution to the stirred reaction mixture at room temperature via a syringe pump over a period of 1 to 4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, thereby minimizing the formation of carbene dimers (diethyl maleate and fumarate).

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the diazo compound.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane as a mixture of trans and cis isomers.

Protocol 2: Asymmetric Cyclopropanation of Styrene with an Aryldiazoacetate using a Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

Methodology:

  • To a dried Schlenk tube under an argon atmosphere, add the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1 mol%), the olefin (e.g., styrene, 2-5 equivalents), and a dry, degassed solvent (e.g., hexanes or dichloromethane).

  • In a separate vial, dissolve the aryldiazoacetate (1 equivalent) in the same solvent.

  • Cool the reaction mixture to the desired temperature (this can range from room temperature down to -78 °C, depending on the catalyst and substrates, to optimize enantioselectivity).

  • Add the solution of the aryldiazoacetate to the stirred reaction mixture via a syringe pump over a period of 1 to 6 hours.

  • Upon completion of the addition, allow the reaction to stir for an additional period (e.g., 30 minutes to a few hours) at the same temperature. Monitor the reaction progress by TLC.

  • Quench the reaction by exposing it to air and warm to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

In the realm of rhodium-catalyzed cyclopropanation, both Rh₂(OAc)₄ and its chiral derivatives hold indispensable roles. Rh₂(OAc)₄ remains a powerful and economical tool for the synthesis of achiral or racemic cyclopropanes, valued for its high efficiency and broad applicability.

Chiral rhodium catalysts, on the other hand, represent the pinnacle of stereoselective synthesis in this field. Their ability to deliver cyclopropanes with exceptional levels of diastereo- and enantioselectivity has been instrumental in the synthesis of complex natural products and chiral pharmaceuticals. The ongoing development of new chiral ligands continues to expand the scope and utility of asymmetric rhodium-catalyzed cyclopropanation, enabling the construction of increasingly complex and stereochemically rich molecules. The choice between these two classes of catalysts is a strategic one, guided by the specific goals of the synthetic endeavor. A thorough understanding of their respective performance characteristics, as outlined in this guide, is essential for any researcher aiming to harness the full potential of rhodium catalysis in modern organic synthesis.

References

  • Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanations. Journal of Organometallic Chemistry, 624(1-2), 24-33.
  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.
  • Maas, G. (2004). Catalytic enantioselective cyclopropanation of alkenes with diazo compounds. Chemical Society Reviews, 33(3), 183-190.
  • Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2850. Available at: [Link]

  • Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Chiral dirhodium(II) carboxamidates.
  • Hashimoto, S. I., Watanabe, N., & Ikegami, S. (1994). Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]: a new chiral rhodium(II) catalyst for enantioselective cyclopropanation of olefins with diazoacetates. Tetrahedron Letters, 35(6), 855-858.
  • Davies, H. M. L., Bruzinski, P. R., Lake, D. H., Kong, N., & Fall, M. J. (1996). Asymmetric cyclopropanations by rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. Practical enantioselective synthesis of the four stereoisomers of 2-phenylcyclopropan-1-amino acid. Journal of the American Chemical Society, 118(29), 6897-6907. Available at: [Link]

  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-catalyzed enantioselective cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles. Journal of the American Chemical Society, 131(50), 18034-18035. Available at: [Link]

  • Friel, D. K., Hein, J. E., & Fokin, V. V. (2013). Myoglobin-catalyzed olefin cyclopropanation. Journal of the American Chemical Society, 135(34), 12564-12567. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to advancing drug discovery and development, the lifecycle of a chemical reagent extends far beyond the reaction flask. The proper disposal of unique and complex molecules like (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this final step is handled with the same precision as the synthesis itself.

The unique structure of this compound—a bicyclic system with a strained cyclopropane ring fused to a nine-membered ring containing an alkene and a primary alcohol—necessitates a cautious approach. While specific toxicological data for this exact molecule is not extensively published, its structural motifs provide a basis for a robust disposal plan.[1] We will proceed by analyzing its inferred properties, classifying the waste stream, and detailing a step-by-step disposal protocol.

Part 1: Hazard Assessment and Chemical Profile

Understanding the chemical nature of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is the foundation of its safe disposal. The presence of the hydroxyl (-OH) group classifies it as an alcohol, which is the primary driver of its hazardous waste classification.

PropertyData / Inferred InformationSource
CAS Number 374898-56-3[2]
Molecular Formula C₁₀H₁₆OInferred from structure
Appearance Likely a powder or solid[3]
Storage Recommended at -20°C, in a dry, sealed place.[1][2][2], [1]
Primary Hazard Ignitability due to the alcohol functional group.[4]
Incompatibilities Acids, acid chlorides, acid anhydrides, oxidizing agents, moisture.[1][5][1], [5]
Decomposition Hazardous decomposition may produce carbon monoxide and carbon dioxide upon combustion.[1][6][1], [6]

The strained bicyclo[6.1.0]nonane ring system, while a source of its synthetic utility, may also contribute to instability under certain conditions, such as exposure to strong acids.[7][8] Therefore, segregation from acidic waste is of paramount importance to prevent potential degradation or unforeseen reactions.

Part 2: Regulatory Classification - Is It Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. For (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol, the primary concern is ignitability .

It is crucial to consider the EPA's "Alcohol Exemption." This rule exempts aqueous solutions containing less than 24% alcohol by volume from the D001 classification, provided the solution is at least 50% water.[10] However, this exemption typically applies to waste streams where the alcohol is a minor component in water. For the disposal of the pure compound, solutions in organic solvents, or concentrated solutions, this exemption does not apply . Therefore, the default and safest classification is as an ignitable hazardous waste.

Part 3: Procedural Guide to Disposal

The following steps provide a clear workflow for the safe handling and disposal of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol and its associated waste streams.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is in use to minimize exposure:

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing should be considered.[1]

  • Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][11]

Step 2: Waste Segregation and Incompatibility Management

Proper segregation is the most critical step to prevent dangerous reactions in the waste container. The following diagram outlines the decision-making process for segregating this waste.

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Action cluster_3 Proper Containerization Waste (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol (Pure solid, solution, or contaminated materials) Decision Is the waste mixed with... - Acids? - Oxidizing Agents? - Other reactive chemicals? Waste->Decision Separate STOP! Keep waste streams separate. Consult EHS. Decision->Separate Yes Container Place in a dedicated, properly labeled 'Non-Halogenated Organic Solid' or 'Flammable Liquid' waste container. Decision->Container No

Caption: Waste segregation workflow for bicyclic alcohol disposal.

Causality: Segregating this compound from acids and oxidizing agents is vital.[1] Alcohols can react exothermically with strong acids, and the strained ring system may be susceptible to acid-catalyzed rearrangement or degradation.[7] Oxidizing agents can react violently with alcohols, posing a fire or explosion risk.[12][13]

Step 3: Containerization and Labeling
  • Select the Correct Container:

    • For solid waste (pure compound, contaminated gloves, wipes): Use a sealable, durable container designated for solid hazardous waste. Ensure it is compatible with the chemical.

    • For liquid waste (solutions in organic solvents): Use a sealable, chemical-resistant bottle with a screw cap, designated for flammable liquid waste. Do not fill the container more than 80% full to allow for vapor expansion.

  • Label the Container Immediately:

    • The moment the first drop of waste enters the container, it must be labeled.[9]

    • The label must clearly state: "HAZARDOUS WASTE" .[9]

    • List all chemical constituents by their full name (e.g., "(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol," "Methanol," etc.). Do not use abbreviations or chemical formulas.[9]

    • Indicate the approximate percentage of each constituent.

    • Mark the appropriate hazard characteristic (e.g., "Ignitable").

Step 4: Managing Spills

In the event of a small spill:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb large amounts of flammable liquid.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area with soap and water.

  • All materials used for cleanup are considered hazardous waste and must be disposed of in the same labeled container.[9]

Step 5: Final Disposal

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][9]

The final and only acceptable step is to contact a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[1] These organizations are equipped to handle and transport hazardous materials according to all local, state, and federal regulations.

By adhering to this structured disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific practice from discovery to disposal.

References

  • MSDS of [(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methanol. Capot Chemical Co., Ltd.

  • EU - Safety data sheet. European Chemicals Agency (ECHA).

  • Methanol Safety Data Sheet. Fisher Scientific.

  • (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol. Sigma-Aldrich.

  • Methanol 99,9+% pure. Laboratorium Discounter.

  • Safety Data Sheet - Merck Millipore. Merck.

  • Methanol MSDS. ScienceLab.com.

  • Methanol - Safety Data Sheet. Agilent Technologies.

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.

  • Cross-border Movement of Hazardous Waste and Hazardous Recyclable Materials Regulations: Guide. Government of Canada.

  • ((Z,1R,8S,9s)-bicyclo[6.1.0]non-4-en-9-yl)methanol, 374898-56-3. BroadPharm.

  • (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol. Chem-Impex.

  • Substance Incompatibility. University of California, Los Angeles EH&S.

  • Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry.

  • Does the EPA Alcohol Exemption Apply to Your Business? Hazardous Waste Experts.

  • Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)–H Site Selectivity. ChemRxiv.

  • (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol. CD BioSciences.

  • Ignitable Waste Exclusion Clarification. Defense Centers for Public Health.

  • Appendix K - Incompatible Chemicals. University of New Hampshire EH&S.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.

  • Chemical Incompatibility Guide. Stanford University EH&S.

  • Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide. ePrints Soton.

  • Bicyclo[6.1.0]non-4-yne | C9H12 | CID 14201804. PubChem.

  • BICYCLO[6.1.0]NON-4-ENE AldrichCPR. Sigma-Aldrich.

  • Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Royal Society of Chemistry.

  • Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate.

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Personal Protective Equipment for Handling (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Risk Philosophy

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol (commonly referred to as BCN-methanol or BCN-OH ) is a high-value, strained cyclooctyne derivative used primarily in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

As a Senior Application Scientist, I advocate for a "Defensive Handling" strategy. While the pure solid is classified primarily as an irritant, the operational risk profile changes drastically during experimental workflows. You are rarely handling the pure solid in isolation; it is almost always dissolved in permeating polar aprotic solvents (DMSO, DMF) to react with biological targets.

The Dual-Threat Assessment:

  • Biological Permeation: When dissolved in DMSO, BCN-methanol can penetrate the skin barrier rapidly. As a reactive electrophile designed to bioconjugate with azides, accidental subcutaneous introduction could lead to non-specific haptenization of endogenous proteins.

  • Reagent Integrity: The strained ring system is thermodynamically unstable. "Safety" here is bidirectional: protecting the scientist from the chemical, and protecting the chemical from environmental nucleophiles (water, thiols) that degrade its reactivity.

Hazard Identification & PPE Matrix

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Combustible Solid. Signal Word: Warning. Target Organs: Respiratory system, eyes, skin.[2][3][4][5][6][7]

The PPE Matrix

Select your protection based on the state of matter.

PPE CategorySolid Handling (Weighing/Aliquot)Solution Handling (in DMSO/DMF/Reaction)Rationale & Causality
Hand Protection Nitrile (Single layer, 4-5 mil)Double Gloving (Laminate inner / Nitrile outer)DMSO permeates standard nitrile in <5 mins. Double gloving prevents skin absorption of the dissolved BCN reagent.
Eye Protection Safety Glasses (Side shields)Chemical Splash GogglesSolution splashes pose a higher risk of rapid absorption through the ocular mucosa.
Respiratory Fume Hood (Face velocity 80-100 fpm)Fume Hood (Mandatory)Prevents inhalation of dust during weighing and solvent vapors during dissolution.
Body Defense Standard Lab Coat (Cotton blend)Lab Coat + Chemical Apron (if >50mL)Cotton offers basic protection; an apron prevents soak-through if a solvent bottle spills.

Operational Workflow: Step-by-Step Protocol

This protocol is designed to minimize exposure time and maximize reagent stability.

Phase A: Preparation & Weighing

Goal: Prevent moisture contamination and dust inhalation.

  • Equilibrate: Remove the BCN-methanol vial from -20°C storage. Do not open until it reaches room temperature (approx. 15-20 mins).

    • Why? Opening a cold vial condenses atmospheric water inside, hydrolyzing the strained ring over time.

  • Static Control: Use an anti-static gun or ionizer on the weighing boat. BCN solids can be fluffy and static-charged, leading to dispersal.

  • Weighing: Perform inside a chemical fume hood. If the balance is outside, use a closed weighing vessel.

Phase B: Solubilization (The Critical Risk Point)

Goal: Mitigate skin permeation risks.

  • Solvent Choice: Typically Anhydrous DMSO or DMF.

  • The "Dry" Technique: Add solvent to the BCN solid, not vice versa, to minimize dust generation.

  • Vortexing: Cap the vial tightly before vortexing. Do not invert by hand without checking the seal.

  • Syringe Transfer: When moving the solution to the reaction vessel, use a Luer-lock syringe to prevent needle detachment under pressure.

Phase C: Reaction & Quenching
  • Labeling: Clearly mark reaction vessels "STRAINED ALKYNE - REACTIVE."

  • Quenching: If disposing of excess reagent, quench with a small amount of azide-containing waste or simple organic azide (like 3-azidopropanol) if available, or dilute significantly. Note: This is rarely necessary for small-scale bio-labeling but critical for scale-up.

Visualized Workflows

Diagram 1: Safe Handling Logic

This flowchart illustrates the decision-making process for handling BCN-methanol to ensure both safety and chemical stability.

BCN_Handling cluster_ppe PPE Requirement Escalation Start Remove BCN from -20°C Equilibrate Equilibrate to RT (15-20 mins) Start->Equilibrate Prevent Condensation Open Open Vial Equilibrate->Open Dry Environment Weigh Weigh Solid (Fume Hood) Open->Weigh Static Control Solvent Add Solvent (DMSO/DMF) Weigh->Solvent High Permeation Risk (Double Glove) Reaction Perform SPAAC Reaction Solvent->Reaction Inert Atmosphere

Caption: Workflow emphasizing the transition from moisture control (yellow) to high-risk solvent handling (red).

Diagram 2: Waste Disposal Decision Tree

Proper disposal prevents downstream reactions in waste containers.

Disposal_Logic Waste BCN Waste Generated State Physical State? Waste->State Solid Solid/Wipes State->Solid Liquid Liquid Solution State->Liquid Segregate Segregate: Non-Halogenated Organic Waste Solid->Segregate Bag & Tag AzideCheck Contains Azides? Liquid->AzideCheck AzideCheck->Segregate No Danger DO NOT MIX Risk of Polymerization AzideCheck->Danger Yes (High Conc.) Danger->Segregate Dilute <1% & Dispose

Caption: Logic tree for disposing of BCN reagents, highlighting the separation from concentrated azides.

Emergency Response

Incident TypeImmediate ActionSecondary Action
Skin Contact (Solid) Brush off excess. Wash with soap/water for 15 mins.Monitor for irritation (redness/itching).
Skin Contact (DMSO Soln) Do not scrub. Rinse gently with cool water for 20 mins.Seek medical attention.[1][5][6][7][8][9][10] Provide SDS. Note the solvent carrier risk.[11]
Eye Exposure Flush with eyewash station for 15 mins (hold lids open).Consult ophthalmologist immediately.
Spill (Solid) Dampen a paper towel (water) to wipe up.Place in hazardous waste bag.
Spill (Liquid) Cover with absorbent pads (vermiculite/chem-pads).Dispose as organic solvent waste. Ventilate area.[1][4][5][6][7][8][10][11][12][13]

References

  • Sigma-Aldrich. (2023). (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol Safety Data Sheet. Retrieved from

  • PubChem. (2023). Compound Summary for CID 53380994, [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol. National Library of Medicine. Retrieved from

  • Vertex Pharmaceuticals (via Google Cloud). (2023). DMSO Permeation and Safety Protocols. Retrieved from 3

  • Glen Research. (2018).[8] Safety Data Sheet: Alkyne-NHS Ester. Retrieved from 8[8]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
Reactant of Route 2
(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

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